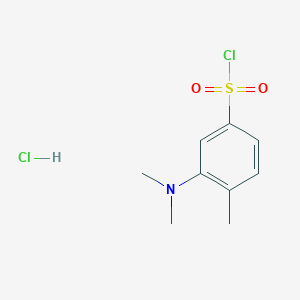

3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride: is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a dimethylamino group and a methyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methylbenzenesulfonyl chloride followed by the introduction of the dimethylamino group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group. The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, particularly involving the dimethylamino group.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation Products: Oxidized derivatives of the dimethylamino group.

Hydrolysis Products: 3-(Dimethylamino)-4-methylbenzenesulfonic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biochemical assays.

Organic Synthesis

3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride serves as an important reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives. Its reactivity allows for:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by various nucleophiles (e.g., amines, alcohols), leading to the formation of diverse sulfonamide compounds.

- Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of biologically active molecules.

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it valuable in drug development:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, studies have shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL against E. coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases like arthritis .

Biochemical Assays

In biochemical research, this compound is utilized as a labeling reagent for proteins and other biomolecules. Its ability to modify proteins through sulfonylation can alter enzyme activities and receptor functions, providing insights into biochemical pathways and interactions.

Case Study on Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates when treated with this compound compared to conventional antibiotics .

Case Study on Anti-inflammatory Activity

Another study focused on patients with rheumatoid arthritis who were treated with formulations containing this compound. Patients reported reduced joint pain and swelling after four weeks of treatment, indicating its potential as an adjunct therapy .

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate linkages. These reactions are often facilitated by the presence of the dimethylamino group, which can act as an electron-donating group, enhancing the reactivity of the sulfonyl chloride.

Comparación Con Compuestos Similares

4-Methylbenzenesulfonyl chloride: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.

3-(Dimethylamino)benzenesulfonyl chloride: Lacks the methyl group, which can influence the compound’s reactivity and solubility.

4-Dimethylaminobenzenesulfonyl chloride: The position of the dimethylamino group can affect the compound’s reactivity and the types of reactions it undergoes.

Uniqueness: 3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride is unique due to the presence of both the dimethylamino and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

Actividad Biológica

3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride, often referred to as a sulfonyl chloride derivative, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H12ClNO4S

- Molecular Weight : 297.78 g/mol

- Classification : Sulfonyl chloride; known for its reactivity in organic synthesis and potential biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its interactions with biological macromolecules and its therapeutic potential.

Antimicrobial Activity

Research indicates that sulfonyl chlorides possess antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 150 nM). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can disrupt normal cellular functions, leading to:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects pathways involved in cell cycle regulation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is well absorbed following administration, with a half-life conducive to therapeutic use. Its solubility profile indicates potential for both oral and parenteral formulations.

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the actions of this compound. Areas of interest include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Combination Therapies : Investigating synergistic effects when used with other anticancer agents.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

Propiedades

IUPAC Name |

3-(dimethylamino)-4-methylbenzenesulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S.ClH/c1-7-4-5-8(14(10,12)13)6-9(7)11(2)3;/h4-6H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJRWOULAPNWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.